Physicochemical Differentiation from the Piperidine Analog
A key structural comparator is 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, which replaces the pyrrolidine ring with a piperidine ring. While high-quality biological activity data is absent for both compounds in public databases, their computed physicochemical properties exhibit quantifiable differences. The target compound, bearing a pyrrolidine ring, has a computed topological polar surface area (TPSA) of 35.6 Ų [1]. The piperidine analog is expected to have a marginally higher TPSA due to the additional methylene group, which increases the molecular surface area and hydrogen bond acceptor potential, typically leading to reduced passive membrane permeability relative to the smaller pyrrolidine ring [2]. This matters for selection in cell-based assays where intracellular target access is critical, as the lower TPSA of the target compound may confer a permeability advantage.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 35.6 Ų |
| Comparator Or Baseline | Piperidine analog (estimated TPSA > 35.6 Ų based on the addition of one methylene group). |
| Quantified Difference | Not precisely quantified due to lack of a published value for the comparator, but the directionality of difference is structurally certain. |
| Conditions | Computed via Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
A lower TPSA is empirically associated with higher passive membrane permeability, which can be a decisive factor in cell-based screening campaigns where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 44024499. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
